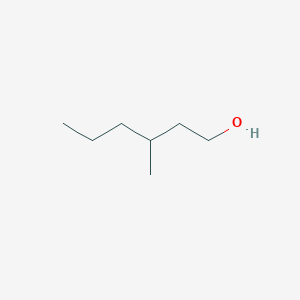

3-Methyl-1-hexanol

Übersicht

Beschreibung

3-Methyl-1-hexanol is an organic compound with the molecular formula C7H16O. It is a type of alcohol characterized by a hydroxyl group (-OH) attached to a carbon chain.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3-Methyl-1-hexanol can be synthesized through several methods. One common approach involves the hydroformylation of 2-methyl-1-pentene, followed by hydrogenation. The hydroformylation process adds a formyl group to the alkene, which is then reduced to an alcohol.

Industrial Production Methods: In industrial settings, this compound is often produced through the oxo process, which involves the reaction of olefins with carbon monoxide and hydrogen in the presence of a catalyst. This method is efficient and yields high purity products .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Methyl-1-hexanol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form alkanes using reducing agents such as lithium aluminum hydride.

Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Hydrochloric acid (HCl) or sulfuric acid (H2SO4) in the presence of a nucleophile.

Major Products Formed:

Oxidation: 3-Methylhexanal or 3-Methylhexanoic acid.

Reduction: 3-Methylhexane.

Substitution: Various alkyl halides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-Methyl-1-hexanol has several applications in scientific research:

Chemistry: It is used as a solvent and intermediate in organic synthesis.

Biology: The compound is studied for its effects on biological systems and its potential use in pheromone research.

Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.

Industry: this compound is used in the manufacture of fragrances, flavors, and plasticizers.

Wirkmechanismus

The mechanism of action of 3-Methyl-1-hexanol involves its interaction with various molecular targets. In biological systems, it can interact with cell membranes and proteins, altering their structure and function. The hydroxyl group allows it to form hydrogen bonds, influencing its reactivity and interactions with other molecules. The exact pathways and molecular targets depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

1-Hexanol: A primary alcohol with a similar structure but without the methyl group.

2-Hexanol: A secondary alcohol with the hydroxyl group on the second carbon.

3-Hexanol: Another secondary alcohol with the hydroxyl group on the third carbon.

Uniqueness: 3-Methyl-1-hexanol is unique due to the presence of the methyl group on the third carbon, which influences its physical and chemical properties. This structural difference affects its boiling point, solubility, and reactivity compared to other hexanols .

Eigenschaften

IUPAC Name |

3-methylhexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O/c1-3-4-7(2)5-6-8/h7-8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGZVAQICDGBHMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20927629 | |

| Record name | 3-Methylhexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20927629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13231-81-7 | |

| Record name | 1-Hexanol, 3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013231817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methylhexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20927629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

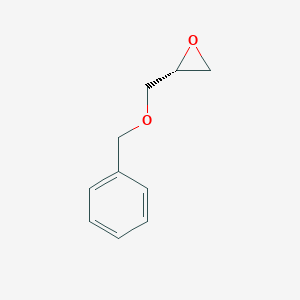

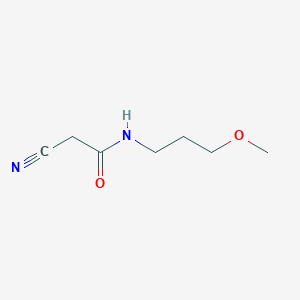

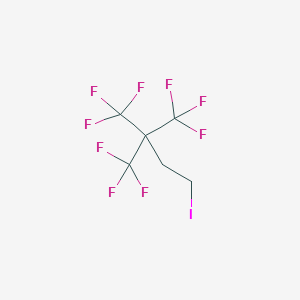

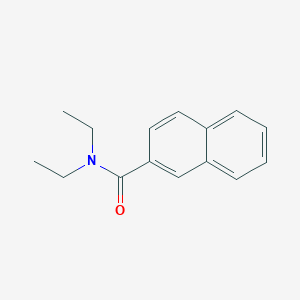

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main applications of 3-methyl-1-hexanol currently being explored?

A1: While not directly covered in these research papers, this compound's primary applications stem from its nature as a volatile organic compound. [, ] It's found as a flavor and fragrance ingredient and is also being investigated for its potential role in food science.

- Food Science: One study demonstrated that this compound is a significant volatile compound in wheat bread enriched with edible cricket flour. The research investigated how different concentrations of the flour impacted the bread's quality, sensory characteristics, and the formation of volatile compounds like this compound. Interestingly, this compound was also linked to specific emotional responses in consumers. []

- Sensory Analysis: In another study focusing on the impact of olive cake on dry-cured pork products, this compound was identified as a key volatile alcohol present. The research delved into how different olive cake extraction methods influenced the sensory profile and volatile compound composition of the meat. []

Q2: Can this compound be synthesized through chemical reactions?

A2: Yes, this compound can be synthesized through various chemical processes. One study highlighted the production of this compound as a byproduct during the electrochemical oxidation of toluene. This reaction was catalyzed by cobalt(II) within a specific ionic liquid environment (N-butyl-N-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide). []

Q3: Are there any studies investigating this compound's potential biological activity?

A3: One research paper mentioned the use of a novel, quantitative approach involving Solid-Phase Microextraction-Gas Chromatography-Mass Spectrometry (SPME-GC-MS) to identify the volatilome of Aureobasidium pullulans. This fungal species, known for producing the biopolymer pullulan, was found to inhibit the growth of other fungi like Botrytis cinerea and Alternaria alternata in vitro. While this compound was identified within the volatilome, the study did not directly investigate its specific role in this antifungal activity. []

Q4: Are there efforts to develop sensor technologies for detecting this compound?

A4: While not the primary focus, one research paper explored a monitoring system utilizing a multimodal sensor capable of measuring electrical conductivity, temperature, and pH. This system aimed to detect 3-hydroxy-3-methylhexanoic acid and 3-mercapto-3-methyl-1-hexanol, both associated with underarm odor. Although not directly measuring this compound, this research highlights the growing interest in sensor technologies for detecting specific volatile organic compounds, particularly those related to human perception and health. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Hydroxy-8-[5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-4-oxochromen-8-yl]-7-methoxy-2-(4-methoxyphenyl)chromen-4-one](/img/structure/B83306.png)